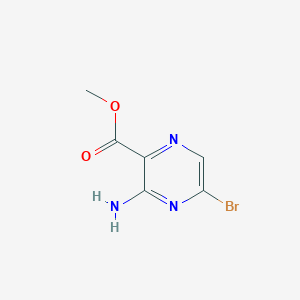
Methyl 3-amino-5-bromopyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-bromopyrazine-2-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromopyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) in acetonitrile under nitrogen protection . The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The final product is usually obtained through crystallization and filtration techniques.
化学反应分析
Types of Reactions
Methyl 3-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
Methyl 3-amino-5-bromopyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as an intermediate in the synthesis of antiviral drugs like favipiravir.
Industry: Utilized in the production of electronic materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of methyl 3-amino-5-bromopyrazine-2-carboxylate largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of favipiravir, it undergoes several transformations to become an active antiviral agent that inhibits viral RNA-dependent RNA polymerase .
相似化合物的比较
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: A closely related compound with similar chemical properties.
3-amino-2-pyrazinecarboxylic acid: Another pyrazine derivative used in similar applications.
Uniqueness
Methyl 3-amino-5-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials.
生物活性
Methyl 3-amino-5-bromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Amino Group : An amine functional group that can participate in hydrogen bonding.
- Bromo Substituent : A bromine atom that can enhance biological activity through halogen bonding.
- Carboxylate Group : A carboxylic acid derivative that can influence solubility and reactivity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of Class I PI3-kinase enzymes. These enzymes are crucial in various signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways has been linked to anti-tumor effects, making this compound a candidate for cancer therapy .
Key Mechanisms:
- Enzyme Inhibition : The compound binds to specific active sites on PI3-kinase, preventing substrate access and subsequent signaling cascade activation.
- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity in various cancer cell lines, including breast and colorectal cancers .
- Synergistic Effects with Chemotherapy : When combined with chemotherapeutic agents like cisplatin, this compound has demonstrated enhanced efficacy in inhibiting tumor growth .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 12.5 | Significant reduction in cell viability observed. | |
| MDA-MB-231 | 15.0 | Induced apoptosis and reduced migration. | |
| HCT116 | 10.0 | Synergistic effect with cisplatin noted. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate permeability across biological membranes, particularly at lower pH levels, which may enhance its bioavailability in acidic environments such as the stomach .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating potent antitumor activity .
- Colorectal Cancer Study : Co-administration with cisplatin led to a marked decrease in tumor size and improved survival rates in treated mice compared to those receiving cisplatin alone .
属性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
methyl 3-amino-5-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) |
InChI 键 |
UOIGEEVYCPCIJV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(N=C1N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















